Methyl 3-amino-5-methoxypyrazine-2-carboxylate Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1130-99-0
VCID: VC0073115
InChI: InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10)
SMILES: COC1=CN=C(C(=N1)N)C(=O)OC
Molecular Formula: C7H9N3O3
Molecular Weight: 183.167

Methyl 3-amino-5-methoxypyrazine-2-carboxylate

CAS No.: 1130-99-0

Cat. No.: VC0073115

Molecular Formula: C7H9N3O3

Molecular Weight: 183.167

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-methoxypyrazine-2-carboxylate - 1130-99-0

Specification

CAS No. 1130-99-0
Molecular Formula C7H9N3O3
Molecular Weight 183.167
IUPAC Name methyl 3-amino-5-methoxypyrazine-2-carboxylate
Standard InChI InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10)
Standard InChI Key YYQJZNWTAJKTQR-UHFFFAOYSA-N
SMILES COC1=CN=C(C(=N1)N)C(=O)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 3-amino-5-methoxypyrazine-2-carboxylate (CAS No. 1130-99-0) features three key functional groups attached to a pyrazine ring: an amino group at position 3, a methoxy group at position 5, and a methyl carboxylate at position 2. The molecular formula is C₇H₉N₃O₃ with a molecular weight of 183.167 g/mol. The compound's structure can be represented by the SMILES notation COC1=CN=C(C(=N1)N)C(=O)OC, and its standard InChIKey is YYQJZNWTAJKTQR-UHFFFAOYSA-N.

The presence of an amino group (-NH₂) creates a nucleophilic center and provides hydrogen bond donating capabilities, while the methoxy group (-OCH₃) and carboxylate (-COOCH₃) function as hydrogen bond acceptors. This arrangement of functional groups contributes to the compound's reactivity and potential biological interactions.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methyl 3-amino-5-methoxypyrazine-2-carboxylate

PropertyValueReference
Molecular Weight183.167 g/mol
Melting Point205.5-207.5 °C
Boiling Point (Predicted)338.3±37.0 °C
Density (Predicted)1.307±0.06 g/cm³
pKa (Predicted)-1.47±0.10
Physical StateSolid
Hydrogen Bond Donor Count1 (amino group)Inferred from structure
Hydrogen Bond Acceptor Count5 (N atoms, carbonyl, methoxy)Inferred from structure

The compound exhibits properties typical of substituted pyrazines, including moderate water solubility due to its polar functional groups and good solubility in polar organic solvents like methanol, ethanol, and chloroform.

Synthesis Methods

Laboratory Synthesis

While the search results don't provide a direct synthesis method specifically for methyl 3-amino-5-methoxypyrazine-2-carboxylate, synthetic routes can be inferred from related compounds. One potential approach involves nucleophilic aromatic substitution reactions, starting from appropriately substituted halopyrazines.

A possible synthetic pathway could involve:

  • Starting with methyl 3-chloro-5-methoxypyrazine-2-carboxylate

  • Amination with ammonia or an ammonia equivalent under pressure or elevated temperature

  • Purification by recrystallization or column chromatography

This approach is supported by the synthesis of related compounds such as methyl 5-methoxypyrazine-2-carboxylate, which can be prepared from methyl 5-chloropyrazine-2-carboxylate and methanol .

Chemical Reactivity

Functional Group Reactivity

The reactivity of methyl 3-amino-5-methoxypyrazine-2-carboxylate is primarily determined by its three functional groups:

  • Amino group (-NH₂): Can undergo various transformations including acylation, alkylation, diazotization, and nucleophilic substitution reactions. This group can also participate in condensation reactions with aldehydes and ketones.

  • Methoxy group (-OCH₃): Can be cleaved under specific conditions (e.g., with BBr₃ or HI) to form the corresponding hydroxyl derivative. It may also influence the electronic properties of the pyrazine ring through its electron-donating effect.

  • Methyl carboxylate (-COOCH₃): Can undergo hydrolysis to form the corresponding carboxylic acid, transesterification with other alcohols, or reduction to form alcohols or aldehydes depending on the reducing agent used.

Applications in Research and Development

Synthetic Intermediate Applications

As a multifunctional building block, methyl 3-amino-5-methoxypyrazine-2-carboxylate is valuable in the synthesis of more complex heterocyclic compounds. The presence of the amino, methoxy, and ester groups provides multiple sites for selective functionalization, making it useful in diversity-oriented synthesis and the preparation of compound libraries for biological screening.

ParameterInformationReference
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Analytical Methods

Identification and Characterization

Several analytical techniques can be employed for the identification and characterization of methyl 3-amino-5-methoxypyrazine-2-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structural features and purity of the compound.

  • Infrared (IR) Spectroscopy: Can identify functional groups such as the amino group (NH₂ stretching vibrations), carbonyl group (C=O stretching), and methoxy group (C-O stretching).

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and for quantitative analysis.

  • X-ray Crystallography: Can provide definitive three-dimensional structural information if suitable crystals can be obtained.

Comparison with Related Compounds

Structural Analogs

Table 3: Comparison of Methyl 3-amino-5-methoxypyrazine-2-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl 3-amino-5-methoxypyrazine-2-carboxylate1130-99-0C₇H₉N₃O₃183.167Reference compound
Methyl 3-amino-5-methylpyrazine-2-carboxylate1127-98-6C₇H₉N₃O₂167.17Methyl group at position 5 instead of methoxy group
Methyl 3-amino-6-bromopyrazine-2-carboxylate6966-01-4C₆H₆BrN₃O₂232.03Bromo group at position 6 instead of methoxy at position 5
Methyl 5-methoxypyrazine-2-carboxylate38789-75-2C₇H₈N₂O₃168.15Lacks amino group at position 3
Methyl 3-chloro-5-methoxypyrazine-2-carboxylateNot specifiedC₇H₇ClN₂O₃202.59Chloro group at position 3 instead of amino group

Structure-Property Relationships

The substitution pattern on the pyrazine ring significantly influences the physical, chemical, and potential biological properties of these compounds:

  • The amino group at position 3 enhances water solubility and provides a site for hydrogen bonding interactions, potentially improving binding to biological targets.

  • The methoxy group at position 5 affects the electronic properties of the ring through its electron-donating effect, which can influence reactivity patterns and interactions with biological receptors.

  • Replacing the methoxy group with a methyl group (as in methyl 3-amino-5-methylpyrazine-2-carboxylate) reduces polarity and may alter biological activity profiles.

  • The presence of halogen substituents (as in methyl 3-amino-6-bromopyrazine-2-carboxylate) can enhance lipophilicity and potentially introduce specific binding interactions in biological systems.

SupplierProduct NumberPurityPackagingPrice (as of data collection)Reference
CrysdotCD1134919897%1g$556
Alichem1130990Not specified1g$606.96
AnichemCT3926>95%1g$450
Shaanxi Dideu Medichem Co. LtdNot specified99.0%Not specifiedPrice on request

The compound is primarily marketed for research purposes, and pricing varies based on purity, quantity, and supplier.

Current Research Trends and Future Perspectives

Research Applications

Current research involving methyl 3-amino-5-methoxypyrazine-2-carboxylate and similar pyrazine derivatives focuses on:

  • Development of bioactive compounds: Exploration of their potential as antimicrobial, anticancer, and other therapeutic agents.

  • Synthetic methodology: Improvement of synthetic routes to enhance yield, purity, and sustainability.

  • Structure-activity relationship studies: Investigation of how structural modifications affect biological activity to guide the design of more potent derivatives.

Future Research Directions

Future research on methyl 3-amino-5-methoxypyrazine-2-carboxylate may explore:

  • Detailed investigation of its biological activities, particularly its potential antimicrobial, anticancer, or other therapeutic properties.

  • Development of more efficient and environmentally friendly synthesis methods.

  • Exploration of its use as a building block for the synthesis of complex heterocyclic compounds with specific functional properties.

  • Investigation of its potential applications in materials science, catalysis, or as a ligand in coordination chemistry.

  • Computational studies to predict its interactions with biological targets and guide the rational design of derivatives with enhanced activities.

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